

Aqueous solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride

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Compound of Interest

Compound Name:	(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride
Cat. No.:	B1394289

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Abstract

(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. Its utility in the synthesis of complex pharmaceutical agents necessitates a thorough understanding of its physicochemical properties, paramount among which is aqueous solubility. This guide provides a comprehensive technical examination of the principles, experimental determination, and practical implications of the aqueous solubility of this compound. We delve into the theoretical underpinnings of pH-dependent solubility for an amine salt, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and interpret the resulting data within the context of drug discovery and development. This document serves as a practical resource for scientists aiming to leverage this key solubility data for informed decision-making in formulation, bioavailability prediction, and candidate selection.

Introduction and Physicochemical Profile

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[1] The specific stereoisomer, (2R,5S)-1-Boc-2,5-dimethylpiperazine, offers a conformationally constrained framework that is invaluable for creating targeted therapeutics.^[2] The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen, making it a versatile intermediate.^{[1][3]}

Often, organic bases like piperazine derivatives are converted to hydrochloride salts to improve their handling and, most critically, their aqueous solubility.^[4] The hydrochloride salt of (2R,5S)-1-Boc-2,5-dimethylpiperazine is the form frequently used in experimental settings, particularly for biological assays where dissolution in aqueous media is a prerequisite.^[2] Understanding its solubility is not an academic exercise; it is a critical factor that influences everything from the reliability of in vitro screening data to the ultimate in vivo bioavailability of any derived active pharmaceutical ingredient (API).^{[5][6]}

This guide will dissect the factors governing its solubility and provide the practical tools to measure it accurately.

Table 1: Core Physicochemical Properties of **(2R,5S)-1-Boc-2,5-dimethylpiperazine Hydrochloride**

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₃ ClN ₂ O ₂	[7]
Molecular Weight	250.76 g/mol	[7]
CAS Number	1374975-96-8	[7][8]
Appearance	White to off-white solid	[9]
Stereochemistry	(2R, 5S) - trans configuration	[10]
Parent Free Base	(2R,5S)-1-Boc-2,5-dimethylpiperazine	
Reported Solubility	>50 mg/mL in water	[2]

Theoretical Underpinnings of Aqueous Solubility

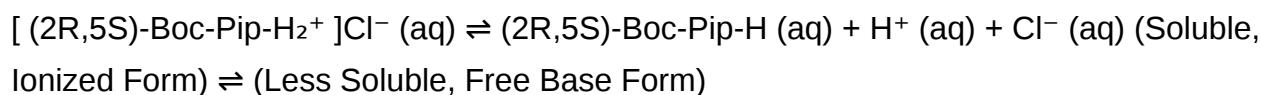
The solubility of **(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride** is fundamentally governed by its ionic nature and the acid-base equilibrium of the unprotected piperazine nitrogen.

The Role of the Hydrochloride Salt

As a salt, the compound exists as an ion pair in the solid state: the protonated piperazinium cation and the chloride anion. Upon introduction to water, the dissolution process is driven by the favorable hydration of these ions. This ionic character is the primary reason for its significantly enhanced aqueous solubility compared to its corresponding free base form.^[4] Organic amines are often converted to salts to increase melting points, improve stability, and enhance water solubility for pharmaceutical applications.^[4]

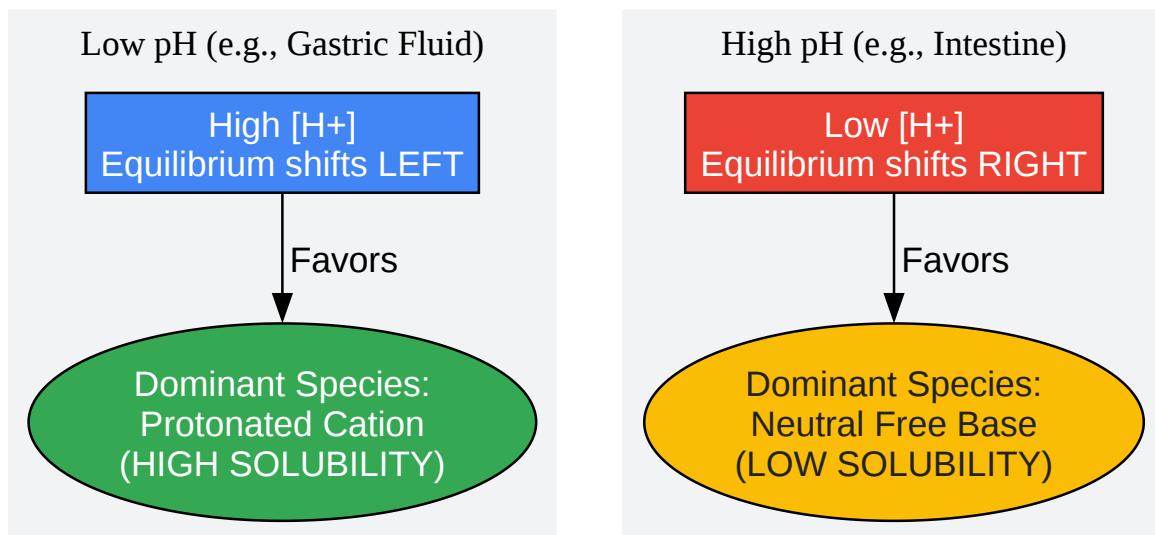
pH-Dependent Solubility: A Critical Relationship

The unprotected secondary amine on the piperazine ring is a weak base. Therefore, its degree of protonation—and consequently, the compound's solubility—is highly dependent on the pH of the aqueous medium.^{[11][12][13]} This relationship can be described by the following equilibrium:



- In Acidic Conditions (Low pH): The equilibrium shifts to the left. The high concentration of protons (H^+) ensures the piperazine nitrogen remains protonated. The compound stays in its highly soluble, ionized salt form.^{[14][15]}
- In Neutral to Basic Conditions (Higher pH): As the pH increases and approaches the pK_a of the secondary amine, the equilibrium shifts to the right. The nitrogen is deprotonated, forming the neutral free base. This free base is significantly less polar and thus has much lower aqueous solubility, potentially leading to precipitation.^{[13][14]}

This pH-solubility profile is a critical parameter for predicting a drug's behavior in the gastrointestinal tract, where pH varies dramatically.^[16]



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Caption: pH effect on the solubility of an amine hydrochloride salt.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements that provide different, yet complementary, information.[\[16\]](#)

- Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium at a given temperature and pressure, where there is an excess of the most stable solid form of the compound.[\[16\]](#)[\[17\]](#) This value is critical for lead optimization and formulation development.[\[18\]](#)
- Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[\[5\]](#)[\[19\]](#) The precipitate formed is often amorphous and more soluble than the stable crystalline form.[\[17\]](#) Kinetic solubility assays are high-throughput and widely used in early drug discovery for ranking compounds, but the values are generally higher than the thermodynamic solubility.[\[6\]](#)[\[19\]](#)

Experimental Protocols for Solubility Determination

The choice of method depends on the stage of drug development and the required accuracy. [16] Here, we present protocols for the gold-standard shake-flask method and a common high-throughput kinetic assay.

Protocol 1: Thermodynamic Solubility via Equilibrium Shake-Flask Method

This method is considered the most reliable for determining thermodynamic solubility.[20] It measures the concentration of the compound in a saturated solution after a prolonged equilibration period.

Objective: To determine the equilibrium solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl in a buffered aqueous solution at a controlled temperature.

Materials & Equipment:

- (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl (solid powder)
- Phosphate-buffered saline (PBS), pH 7.4, or other relevant buffers
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- HPLC-UV system
- Calibrated pH meter
- Analytical balance

Step-by-Step Methodology:

- Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate). A visual excess of solid must remain to ensure saturation.

- Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to each vial.
- Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[18]
- Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully withdraw a specific volume of the clear supernatant without disturbing the solid pellet.
- Dilution: Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples by a validated HPLC-UV method against a standard curve prepared from the same compound. The concentration of the saturated solution is the thermodynamic solubility.
- Validation: After the experiment, measure the pH of the saturated solution to ensure it has not changed significantly from the initial buffer pH.[20]

Protocol 2: Kinetic Solubility via Turbidimetric Assay

This high-throughput method is ideal for early discovery screening to quickly flag compounds with potential solubility issues.[5]

Objective: To rapidly estimate the solubility of (2R,5S)-1-Boc-2,5-dimethylpiperazine HCl by identifying the concentration at which it precipitates from a supersaturated solution.

Materials & Equipment:

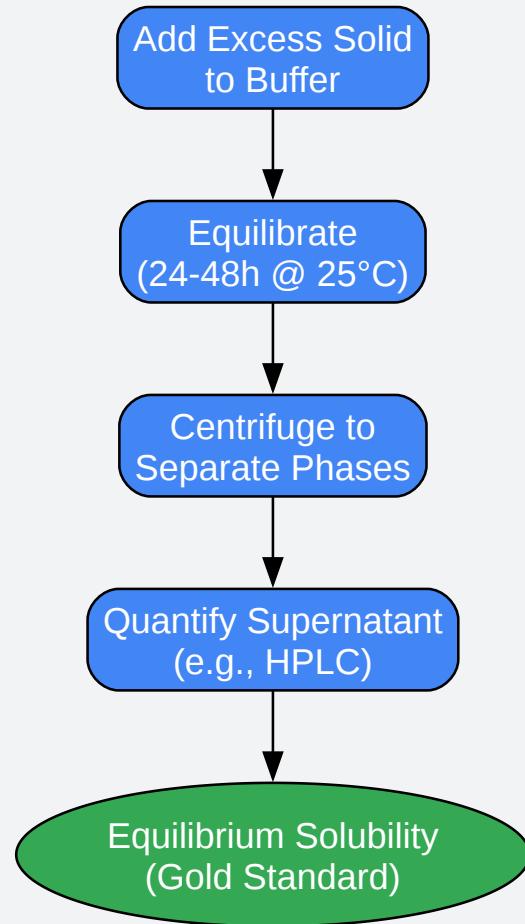
- Compound stock solution (e.g., 10 mM in DMSO)
- Aqueous buffer (e.g., PBS, pH 7.4)

- 96-well microplates (clear bottom)
- Automated liquid handler (optional, for high throughput)
- Plate reader capable of nephelometry or turbidimetry

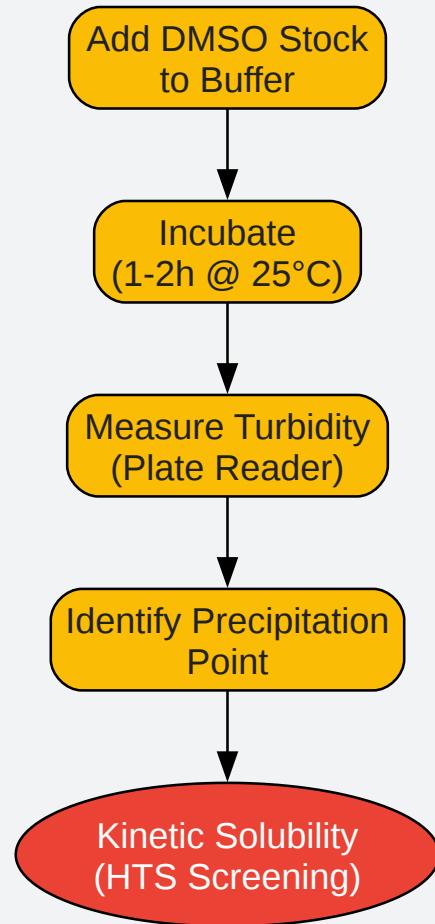
Step-by-Step Methodology:

- Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[\[5\]](#)
- Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
- Compound Addition: Add small volumes of the DMSO stock solution to the buffer in increasing concentrations. The final DMSO concentration should be kept low (typically \leq 1-2%) to minimize its co-solvent effects.
- Incubation: Shake the plate gently for a short period (e.g., 1-2 hours) at room temperature. [\[18\]](#)
- Measurement: Measure the turbidity (light scattering) of each well using a plate reader.
- Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal rises sharply above the background, indicating the onset of precipitation.[\[6\]](#)

Thermodynamic Solubility (Shake-Flask)



Kinetic Solubility (Turbidimetry)

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Caption: Comparative workflows for thermodynamic and kinetic solubility assays. Data Interpretation and Implications for Drug Development

The aqueous solubility data for **(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride** directly impacts its application in drug development.

Table 2: Expected pH-Dependent Solubility Profile

pH of Medium	Expected Dominant Species	Predicted Solubility	Rationale
2.0 (Simulated Gastric)	Fully Protonated (Cation)	Very High (>50 mg/mL)	Well below the pKa; the compound exists entirely as the highly soluble salt.[2][14]
5.0	Mostly Protonated (Cation)	High	Still significantly below the pKa of a typical piperazine amine (~8.5-9.5).
7.4 (Physiological)	Equilibrium mixture	Moderate to High	Closer to the pKa, a fraction will exist as the less soluble free base, but the salt form should still predominate.
9.5	Mostly Deprotonated (Free Base)	Low	At or above the pKa, the neutral free base is the dominant species, leading to significantly reduced solubility.[13]

Key Implications:

- In Vitro Assay Reliability:** Low solubility can cause a compound to precipitate in biological assays, leading to artificially low potency readings and unreliable structure-activity relationships (SAR).[18] Ensuring assay concentrations are well below the measured solubility limit is critical for data integrity.
- Formulation Strategy:** For a compound intended for oral administration, high solubility in acidic conditions is advantageous for dissolution in the stomach. However, its potential to precipitate at the higher pH of the small intestine must be considered. This data guides the

selection of formulation strategies (e.g., use of solubilizing excipients, amorphous solid dispersions) to maintain the drug in solution for absorption.[21]

- Biopharmaceutics Classification System (BCS): The BCS classifies drugs based on their solubility and permeability. A derivative of this intermediate, if it maintains high solubility across the physiological pH range (1.2-6.8), could potentially be a BCS Class 1 or 3 compound, which generally have a lower risk of bioavailability issues related to dissolution. [22]
- Candidate Selection: In early discovery, kinetic solubility data allows for the rapid deselection of compounds that are unlikely to succeed due to poor physicochemical properties.[5][16] While a building block's solubility is not the final word, it provides a strong indication of the properties that will be inherited by its more complex derivatives.

Conclusion

The aqueous solubility of **(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride** is a multi-faceted property, fundamentally dictated by its ionic salt form and the pH-dependent equilibrium of its basic nitrogen center. Its characterization is not merely a data-gathering exercise but a cornerstone of risk assessment and mitigation in the drug discovery pipeline. Accurate determination, using methodologies like the shake-flask technique for thermodynamic equilibrium and turbidimetric assays for kinetic screening, provides essential insights. This knowledge empowers researchers to design more effective experiments, develop robust formulations, and ultimately select drug candidates with a higher probability of clinical success.

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